2-Iodophenanthrene
Overview
Description
2-Iodophenanthrene is a chemical compound belonging to the family of polycyclic aromatic hydrocarbons. It is a halogenated derivative of phenanthrene, which is a common constituent of coal tar and petroleum. The molecular formula of this compound is C14H9I, and it has a molecular weight of 304.13 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodophenanthrene can be synthesized through several methods. One common approach involves the iodination of phenanthrene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 2-position of the phenanthrene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using phenanthrene as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Iodophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: this compound can participate in coupling reactions, such as the Ullmann-type coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Coupling Reactions: Copper catalysts, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenanthrene derivatives depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic structures.
Scientific Research Applications
2-Iodophenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Iodophenanthrene exerts its effects depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Bromophenanthrene: Another halogenated derivative of phenanthrene, where the iodine atom is replaced by a bromine atom.
2-Chlorophenanthrene: Similar to 2-Iodophenanthrene but with a chlorine atom instead of iodine.
2-Fluorophenanthrene: A fluorinated derivative of phenanthrene.
Uniqueness of this compound: this compound is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-iodophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSAZNFXYHJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495591 | |
Record name | 2-Iodophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55691-84-4 | |
Record name | 2-Iodophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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